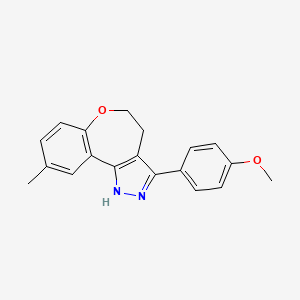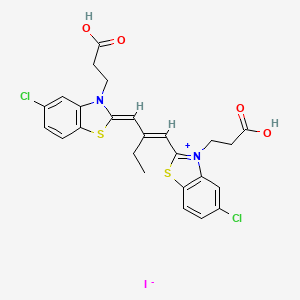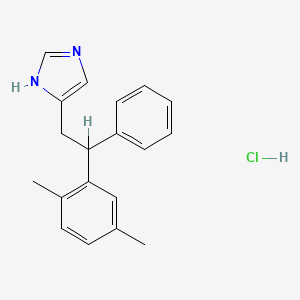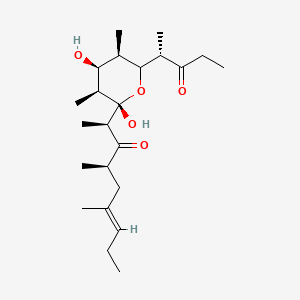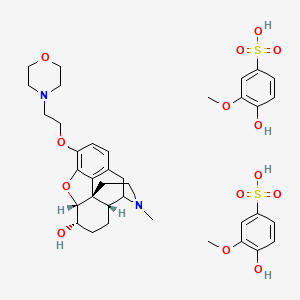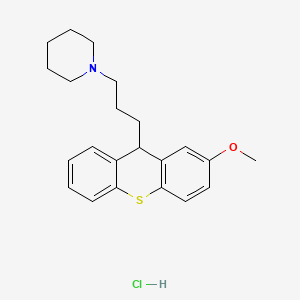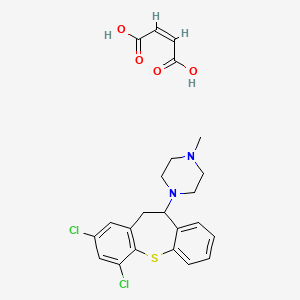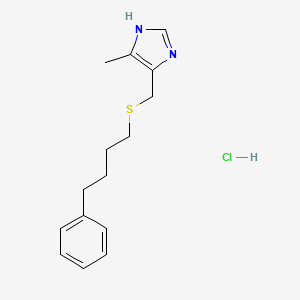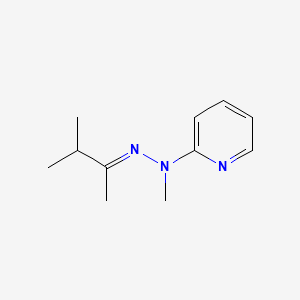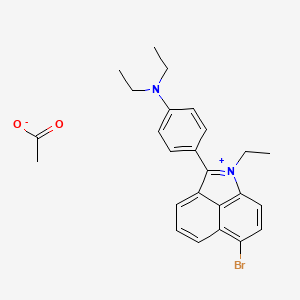
6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 281-480-0, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible and durable. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents. It has been extensively used in various industrial applications due to its effectiveness and cost-efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate involves large-scale esterification processes. The reaction is carried out in a continuous or batch process, with the use of efficient distillation systems to separate and purify the final product. The process is optimized to ensure high yield and purity of the plasticizer.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: Under oxidative conditions, bis(2-ethylhexyl) phthalate can be converted to phthalic acid derivatives.
Substitution: The ester groups in bis(2-ethylhexyl) phthalate can be substituted with other alcohols or amines to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various alcohols or amines, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Different esters or amides depending on the substituent used.
Scientific Research Applications
Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is essential in various chemical processes and equipment.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its impact on human health, especially in medical devices made from PVC, such as blood bags and tubing.
Industry: Widely used in the manufacturing of consumer goods, automotive parts, and construction materials due to its ability to impart flexibility and durability to plastics.
Mechanism of Action
Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, bis(2-ethylhexyl) phthalate can mimic or interfere with the action of natural hormones, leading to potential endocrine-disrupting effects. It can bind to hormone receptors and alter the normal signaling pathways, affecting various physiological processes.
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate is one of several phthalate plasticizers used in industry. Similar compounds include:
Diisononyl phthalate (DINP): Another commonly used plasticizer with similar properties but lower volatility and migration rates.
Diisodecyl phthalate (DIDP): Known for its high molecular weight and low volatility, making it suitable for high-temperature applications.
Butyl benzyl phthalate (BBP): Used in applications requiring good compatibility with other plasticizers and polymers.
Compared to these similar compounds, bis(2-ethylhexyl) phthalate is unique due to its widespread use, cost-effectiveness, and well-studied properties. its potential health and environmental impacts have led to increased scrutiny and regulation, prompting the search for safer alternatives.
Properties
CAS No. |
83950-28-1 |
|---|---|
Molecular Formula |
C23H24BrN2.C2H3O2 C25H27BrN2O2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;acetate |
InChI |
InChI=1S/C23H24BrN2.C2H4O2/c1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-2(3)4/h7-15H,4-6H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
CTIBPKYLWXPIQP-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


